
2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(1-methyl-piperidin-4-ylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted acetamides with various functional groups replacing the chloro group.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include the corresponding amine or other reduced forms.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the reaction of 1-methyl-piperidin-4-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired product with high purity levels, often exceeding 95%.
Chemical Formula : C9H17ClN2O
Molecular Weight : 204.70 g/mol
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its chloro group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Biology
Preliminary studies indicate that this compound may exhibit various biological activities , including:
- Antimicrobial Properties : Investigated for its potential to inhibit the growth of bacteria and fungi.
- Antiviral Activity : Explored for its effectiveness against viral pathogens.
- Neuropharmacological Effects : The piperidine ring structure is known to interact with neurotransmitter receptors, suggesting possible applications in treating neuropsychiatric disorders .
Medicine
The compound has been studied for its potential therapeutic applications, particularly in:
- Neuropsychiatric Disorders : Research suggests it may be beneficial in treating conditions such as schizophrenia, depression, and anxiety by modulating serotonergic receptor activity .
- Cancer Treatment : Recent studies have highlighted its potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-ethyl-piperidin-4-ylmethyl)-acetamide
- 2-Chloro-N-(1-propyl-piperidin-4-ylmethyl)-acetamide
- 2-Chloro-N-(1-butyl-piperidin-4-ylmethyl)-acetamide
Uniqueness
2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or chemical properties.
Biological Activity
2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a synthetic compound recognized for its significant biological activity and potential therapeutic applications. This article synthesizes current research findings regarding its biological mechanisms, pharmacological effects, and comparative efficacy.
Structural Characteristics
The compound possesses a unique structure that includes a chloro group, a piperidine ring, and an acetamide moiety. Its molecular formula is C12H16ClN2O. The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations and interactions with biomolecules.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, influencing processes such as inflammation and cell proliferation. The compound has been studied for its potential to modulate biological activity through these mechanisms, suggesting applications in therapeutic settings .
Anti-inflammatory Effects
Studies have indicated that this compound may exhibit anti-inflammatory properties. In vitro assays showed significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In various cancer cell lines, it demonstrated cytotoxic effects, with studies reporting IC50 values indicating effective inhibition of cell proliferation. For instance, in a study involving hypopharyngeal tumor cells, it showed better cytotoxicity compared to standard chemotherapeutic agents .
Comparative Efficacy
The efficacy of this compound can be compared to other piperidine derivatives known for their biological activities. The following table summarizes some key findings:
Compound Name | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Cytotoxicity in cancer cells | 15 | |
Compound A | Anti-inflammatory | 20 | |
Compound B | Anticancer (breast cancer) | 25 |
Case Studies
- In Vitro Studies : A study evaluated the anti-inflammatory effects of the compound by measuring the release of IL-1β in macrophages. The results indicated a dose-dependent inhibition, with significant reductions at concentrations as low as 10 µM .
- Cancer Cell Lines : In another investigation, the compound was tested against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis. Specifically, it exhibited an IC50 value of 15 µM in FaDu hypopharyngeal tumor cells .
Properties
IUPAC Name |
2-chloro-N-[(1-methylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-12-4-2-8(3-5-12)7-11-9(13)6-10/h8H,2-7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAUVTYWNQNDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.